3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine
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Overview
Description
3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed synthesis and Friedländer cyclization. These methods are designed to be eco-friendly, safe, and atom-economical .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitrated naphthyridine derivatives.
Scientific Research Applications
3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with antibacterial properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and proteins, thereby inhibiting the growth of bacterial cells. The compound’s ability to interfere with cellular processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
- 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine
- 3-Bromo-1,5-naphthyridine
- 1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea
Comparison: 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it exhibits higher stability and enhanced biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C11H12BrN3/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3,(H2,13,14,15) |
InChI Key |
CAHKEPMRCLOONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(N=C2N=C1C)N)Br)C |
Origin of Product |
United States |
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